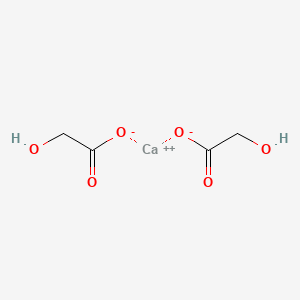
Glycolic Acid Calcium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycolic Acid Calcium Salt, also known as calcium 2-hydroxyacetate, is a compound with the molecular formula C4H6CaO6. It is a derivative of glycolic acid, which is the simplest alpha-hydroxy acid. This compound is a white crystalline solid that is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Hydrolysis of Chloroacetic Acid: : One common method for synthesizing Glycolic Acid Calcium Salt involves the hydrolysis of chloroacetic acid in the presence of calcium carbonate. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{CaCO}_3 \rightarrow \text{HOCH}_2\text{COO}^- \text{Ca}^+ + \text{HCl} ] The resulting calcium glycolate is then purified through filtration and crystallization .
-
Oxidation of Glycine: : Another method involves the oxidation of glycine using nitrous acid. This method, however, is less commonly used due to the complexity and safety concerns associated with handling nitrous acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of chloroacetic acid using calcium carbonate or calcium hydroxide. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Glycolic Acid Calcium Salt can undergo oxidation to form glyoxylic acid.
Esterification: The compound can react with alcohols to form esters.
Dehydrogenation: Catalytic dehydrogenation of this compound can yield glyoxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Iron (II) ions, silver carbonate.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (90-130°C) and may require acidic or basic conditions depending on the desired product.
Major Products Formed
Glyoxylic Acid: Formed through oxidation.
Methyl Glycolate: Formed through esterification with methanol.
Polyglycolide: Formed through polymerization reactions.
Applications De Recherche Scientifique
Glycolic Acid Calcium Salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Glycolic Acid Calcium Salt involves its ability to penetrate biological membranes due to its small molecular size. Once inside the cell, it can participate in various biochemical pathways, including the glycolytic pathway. It acts as an inhibitor of glucose-6-phosphate dehydrogenase, thereby affecting cellular metabolism .
Propriétés
Formule moléculaire |
C4H6CaO6 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
calcium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
CHRHZFQUDFAQEQ-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)

![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)



![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)



